REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[CH:12](O)=[O:13]>>[CH:12]([NH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6])=[O:13]
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Name
|
|
Quantity
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22.139 g
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Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1C
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Name
|
|
Quantity
|
200 mL
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Type
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reactant
|
Smiles
|
C(=O)O
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Name
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ice water
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Quantity
|
400 mL
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Type
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reactant
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Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for about 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
|
Details
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at reflux for about 2 hours
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
The solids obtained
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Type
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FILTRATION
|
Details
|
are filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
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Smiles
|
C(=O)NC=1C=C(C(=O)O)C=CC1C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |